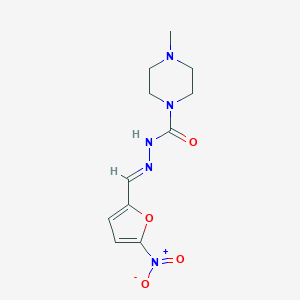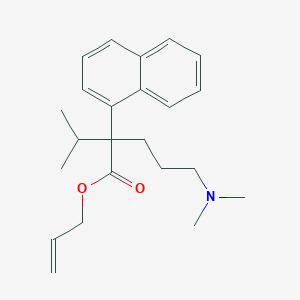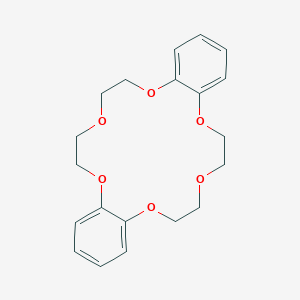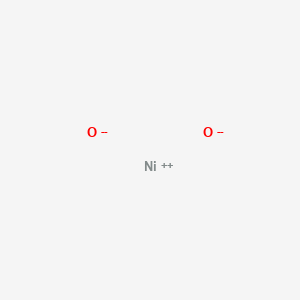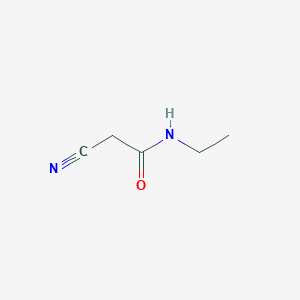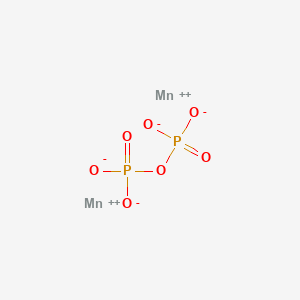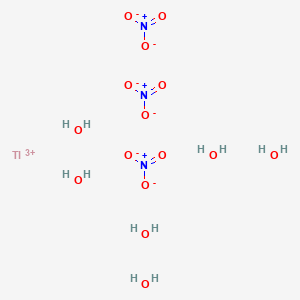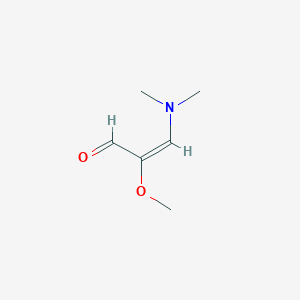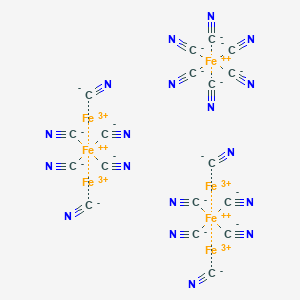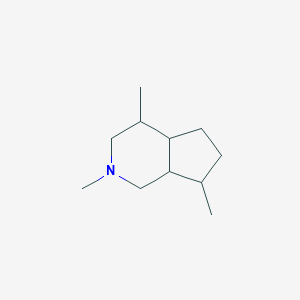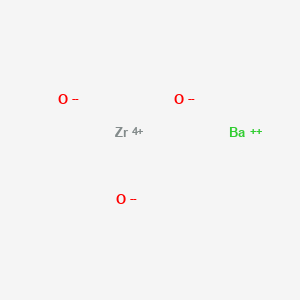
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol), also known as EBCP, is a chemical compound that has been widely used in scientific research applications. This compound is a diol derivative of 1-chloro-2-propanol and has two chlorine atoms and an ethylene oxide group in its structure. EBCP has been extensively studied for its biochemical and physiological effects, as well as for its potential use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) is not fully understood, but it is believed to act as a chelating agent and to form complexes with metal ions. These complexes can then be used in various industrial processes, such as the removal of heavy metals from wastewater.
Efectos Bioquímicos Y Fisiológicos
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been shown to have a range of biochemical and physiological effects. It has been investigated for its potential use as an antioxidant, anti-inflammatory, and antiviral agent. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has several advantages for use in laboratory experiments. It is highly soluble in water and other polar solvents, making it easy to work with. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol). One potential area of investigation is its use as a building block for the development of new drugs and pharmaceuticals. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) could be studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease. Finally, further research could be conducted to better understand the mechanism of action of 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) and its potential applications in various industrial processes.
Métodos De Síntesis
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) can be synthesized through the reaction of 3-chloropropan-2-ol with ethylene oxide in the presence of a catalyst. The reaction is typically carried out under mild conditions and yields a white crystalline solid that is highly soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been widely used in scientific research applications due to its unique chemical properties. It has been studied for its potential use as a surfactant, emulsifier, and chelating agent in various industrial processes. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been investigated for its potential use in the synthesis of new materials and as a building block for the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
13078-45-0 |
|---|---|
Nombre del producto |
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) |
Fórmula molecular |
C8H16Cl2O4 |
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
1-chloro-3-[2-(3-chloro-2-hydroxypropoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C8H16Cl2O4/c9-3-7(11)5-13-1-2-14-6-8(12)4-10/h7-8,11-12H,1-6H2 |
Clave InChI |
MEBAOCKWPXDTDB-UHFFFAOYSA-N |
SMILES |
C(COCC(CCl)O)OCC(CCl)O |
SMILES canónico |
C(COCC(CCl)O)OCC(CCl)O |
Otros números CAS |
37569-89-4 13078-45-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




